2-(5-Methylhex-2-en-1-ylidene)hydrazine-1-carboxamide
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Overview
Description
2-(5-Methylhex-2-en-1-ylidene)hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylhex-2-en-1-ylidene)hydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. The reaction is usually carried out in the presence of a solvent such as methanol or ethanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce large quantities of the compound with consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylhex-2-en-1-ylidene)hydrazine-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound. The reaction is typically carried out in an aqueous or organic solvent at controlled temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound. The reaction conditions include an inert atmosphere and low temperatures to prevent side reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides. The reaction conditions vary depending on the nature of the substituent and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives with different functional groups. Substitution reactions can lead to the formation of various substituted hydrazine derivatives.
Scientific Research Applications
2-(5-Methylhex-2-en-1-ylidene)hydrazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of chemical sensors and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methylhex-2-en-1-ylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(5-Methylhex-2-en-1-ylidene)hydrazine-1-carboxamide can be compared with other similar hydrazine derivatives, such as:
Hydrazinecarboxamide: Known for its use in the synthesis of various organic compounds.
Semicarbazide: Used in the detection of aldehydes and ketones.
Aminourea: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61358-58-5 |
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Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(5-methylhex-2-enylideneamino)urea |
InChI |
InChI=1S/C8H15N3O/c1-7(2)5-3-4-6-10-11-8(9)12/h3-4,6-7H,5H2,1-2H3,(H3,9,11,12) |
InChI Key |
WOAGFUMQRCMTHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=CC=NNC(=O)N |
Origin of Product |
United States |
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